Emapunil

Übersicht

Beschreibung

Emapunil: Diese Verbindung ist bekannt für ihre Fähigkeit, die Steroidogenese zu regulieren, insbesondere die Produktion von neuroaktiven Steroiden wie Allopregnanolon im Gehirn . This compound hat in Tier- und Humanstudien schnell wirkende anxiolytische und anti-panische Wirkungen gezeigt, ohne Sedierung oder Entzugserscheinungen zu verursachen .

Wissenschaftliche Forschungsanwendungen

Chemie: Emapunil wird als Forschungswerkzeug verwendet, um den peripheren Benzodiazepinrezeptor und seine Rolle bei der Steroidogenese zu untersuchen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Regulation von neuroaktiven Steroiden und ihre Auswirkungen auf Angst- und Panikstörungen zu untersuchen .

Industrie: In der pharmazeutischen Industrie wird this compound auf sein Potenzial zur Entwicklung neuer anxiolytischer Medikamente mit weniger Nebenwirkungen im Vergleich zu herkömmlichen Benzodiazepinen untersucht .

Wirkmechanismus

This compound wirkt als selektiver Agonist am peripheren Benzodiazepinrezeptor (TSPO). Dieser Rezeptor ist an der Regulation der Steroidogenese beteiligt, insbesondere an der Produktion von neuroaktiven Steroiden wie Allopregnanolon . Durch Bindung an TSPO verstärkt this compound die Synthese dieser Steroide, was zu seinen anxiolytischen und anti-panischen Wirkungen führt . Die beteiligten molekularen Pfade umfassen die Modulation der Gamma-Aminobuttersäure (GABA)-Neurotransmission, die eine Schlüsselrolle bei der Reduzierung von Angst spielt .

Wirkmechanismus

Target of Action

Emapunil, also known as AC-5216 or XBD-173, is an anxiolytic drug . It acts as a selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO . This protein has multiple functions, among which is the regulation of steroidogenesis .

Mode of Action

This compound interacts with the TSPO, potentiating the amplitude and duration of GABA-mediated inhibitory postsynaptic currents in mouse medial prefrontal cortical neurons . This interaction and the resulting changes contribute to its anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the production of neuroactive steroids such as allopregnanolone in the brain . By acting on the TSPO, this compound regulates steroidogenesis , which can influence various physiological processes, including mood regulation.

Pharmacokinetics

It is known that this compound is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed within the body.

Result of Action

This compound’s action on the TSPO leads to a range of molecular and cellular effects. In both animal and human trials, this compound has been shown to produce fast-acting anxiolytic and anti-panic effects, without producing sedation or withdrawal symptoms following cessation of use . In a study involving a mouse model of parkinsonism, this compound was shown to ameliorate degeneration of dopaminergic neurons, preserve striatal dopamine metabolism, and prevent motor dysfunction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been shown to cross the blood-brain barrier , which is a critical factor for drugs that act on targets within the central nervous system.

Biochemische Analyse

Biochemical Properties

Emapunil plays a significant role in biochemical reactions by interacting with the TSPO. TSPO is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . This compound binds with high affinity to the TSPO, which is found in the outer mitochondrial membrane. This interaction promotes the synthesis of neurosteroids, which are crucial for modulating the central nervous system .

Cellular Effects

This compound has been shown to produce fast-acting anxiolytic and anti-panic effects in various cell types. It influences cell function by enhancing the production of neurosteroids, which modulate the activity of gamma-aminobutyric acid (GABA) receptors. This modulation leads to increased inhibitory neurotransmission, resulting in reduced anxiety and panic symptoms . Additionally, this compound has been observed to protect against neurodegeneration by reducing cellular stress and preserving neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TSPO located in the outer mitochondrial membrane. This binding facilitates the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids . The increased production of neurosteroids enhances GABAergic neurotransmission, leading to anxiolytic and anti-panic effects . This compound does not directly affect GABA receptors but instead modulates their activity through neurosteroid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained effects over time. Studies have shown that this compound maintains its anxiolytic and anti-panic effects without causing sedation or withdrawal symptoms even after prolonged use . Additionally, this compound has been used in its radiolabeled form to map the distribution of TSPO receptors in the brain, providing insights into its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces rapid anxiolytic and anti-panic effects without causing sedation . At higher doses, there may be potential for adverse effects, although specific toxic or adverse effects at high doses have not been extensively documented

Metabolic Pathways

This compound is involved in metabolic pathways related to steroidogenesis. By binding to TSPO, this compound facilitates the transport of cholesterol into the mitochondria, where it is converted into pregnenolone, the precursor of various neurosteroids . This process is crucial for maintaining the balance of neurosteroids in the brain, which in turn modulates GABAergic neurotransmission and reduces anxiety and panic symptoms .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with TSPO. After binding to TSPO, this compound is localized to the outer mitochondrial membrane, where it facilitates the transport of cholesterol into the mitochondria . This localization is essential for its role in neurosteroid synthesis and its subsequent effects on GABAergic neurotransmission .

Subcellular Localization

At the subcellular level, this compound is localized at contact sites between the outer and inner mitochondrial membranes. This localization is crucial for its function in translocating cholesterol across the mitochondrial membrane, which is the rate-limiting step in neurosteroidogenesis . The presence of this compound in these specific subcellular compartments ensures its effective modulation of neurosteroid synthesis and its anxiolytic and anti-panic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Emapunil umfasst die folgenden Schritte:

Bildung des Purinkerns: Der Purinkern wird durch Reaktion von 2-Phenyl-7-methyl-8-oxo-9H-purin mit Ethylamin synthetisiert.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Emapunil kann Oxidationsreaktionen eingehen, insbesondere am Purinkern.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre pharmakologischen Eigenschaften zu verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Ethylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Brom oder Chlor können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitution zu halogenierten Analoga führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SSR-180,575: Ein weiterer TSPO-Agonist mit ähnlichen anxiolytischen Eigenschaften.

XBD-173: Eine Verbindung, die eng mit Emapunil verwandt ist und ebenfalls als TSPO-Agonist wirkt.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, schnell wirkende anxiolytische Wirkungen zu erzeugen, ohne Sedierung oder Entzugserscheinungen zu verursachen, die typische Nebenwirkungen von herkömmlichen Benzodiazepinen sind . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer anxiolytischer Therapien .

Eigenschaften

IUPAC Name |

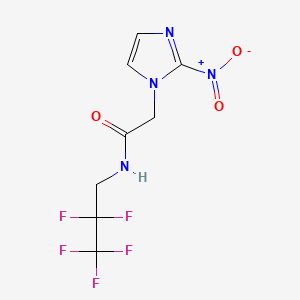

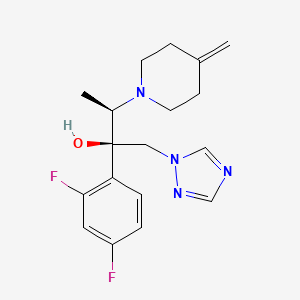

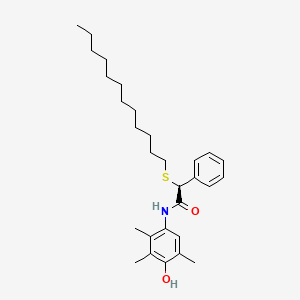

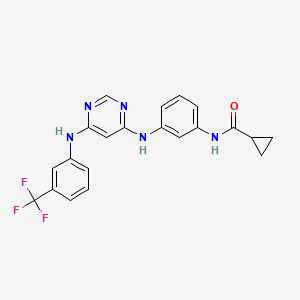

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMBIEOUVBHEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177220 | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226954-04-7 | |

| Record name | N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226954-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emapunil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emapunil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAPUNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.